molecular formula C16H11FN2O3S3 B8365286 5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine

5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine

Cat. No. B8365286
M. Wt: 394.5 g/mol
InChI Key: MQSWXXOPQZUNCM-UHFFFAOYSA-N
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Patent
US06727267B2

Procedure details

3-(Benzenesulfonylamino)-4-oxo-2-thionothiazolidine 624 mg (2.17 mmol, 1.0 equiv) was combined with 349 μL 4-fluorobenzaldehyde (3.26 mmol, 1.5 equiv) and 18 mg NaOAc (0.217 mmol, 0.1 equiv) in 8 mL MeOH. The solution was allowed to stir for 5 h, at which time the resulting yellow solid was removed via filtration. The solid was washed (4×MeOH) and dried under vacuum to give the product as a yellow solid 83.5 mg (0.212 mmol, 10%). 1H NMR (DMSO, 400 MHz) δ 7.90-9.86 (m, 3 H), 7.77-7.70 (m, 3 H), 7.61 (t, J=8.8 Hz, 2 H), 7.42 (t, J=8.8 Hz, 2 H).
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
349 μL
Type
reactant
Reaction Step Two
Name
Quantity
18 mg
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][N:11]2[C:15](=[O:16])[CH2:14][S:13][C:12]2=[S:17])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[CH:21][CH:20]=1.CC([O-])=O.[Na+]>CO>[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=[C:14]2[S:13][C:12](=[S:17])[N:11]([NH:10][S:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)(=[O:9])=[O:8])[C:15]2=[O:16])=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
624 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NN1C(SCC1=O)=S
Step Two
Name
Quantity
349 μL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
18 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 h, at which time the resulting yellow solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed via filtration
WASH
Type
WASH
Details
The solid was washed (4×MeOH)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=C1C(N(C(S1)=S)NS(=O)(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.212 mmol
AMOUNT: MASS 83.5 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.